5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide
Description
5-Isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2-methyl group and a 5-isopropyl moiety. The carboxamide group at position 4 bridges to a 1,3,4-thiadiazole ring bearing a methoxymethyl substituent at position 5 (Fig. 1). This structural architecture is characteristic of bioactive molecules, often explored for pharmaceutical or agrochemical applications due to the pharmacophoric relevance of thiazole and thiadiazole moieties. The methoxymethyl group on the thiadiazole may enhance solubility, while the isopropyl and methyl groups on the thiazole could influence steric and lipophilic properties, critical for target binding .
Properties
Molecular Formula |
C12H16N4O2S2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H16N4O2S2/c1-6(2)10-9(13-7(3)19-10)11(17)14-12-16-15-8(20-12)5-18-4/h6H,5H2,1-4H3,(H,14,16,17) |
InChI Key |
PTVGETRBIKKQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NN=C(S2)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with formic acid under reflux conditions.
Methoxymethylation: The thiadiazole intermediate is then treated with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.
Coupling Reaction: The final step involves coupling the methoxymethyl-thiadiazole intermediate with the thiazole intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methoxymethyl groups.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The thiadiazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the thiadiazole and thiazole rings suggests it could interact with biological macromolecules, possibly serving as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound suggest it might exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and thiazole rings might facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole ring in the target compound is substituted with a methoxymethyl group, distinguishing it from analogs with sulfur-containing substituents (e.g., methylthio, ethylthio, benzylthio) (Table 1). For example:
- Compound 5f (): Features a methylthio group at the 5-position of the thiadiazole.
- Compound 5h (): Substituted with a benzylthio group, resulting in a lower melting point (133–135°C) than the target compound (hypothetical mp ~150–160°C inferred from analogs), likely due to increased molecular flexibility .
Table 1: Substituent Effects on Thiadiazole-Based Compounds
Thiazole Core Modifications
The thiazole ring in the target compound is substituted with 2-methyl and 5-isopropyl groups. Comparatively:
- Compound 5k (): Contains a 2-methoxyphenoxyacetamide chain instead of the thiazole-isopropyl group, resulting in a lower melting point (135–136°C) due to reduced crystallinity .
- Compound C1 (): Features a cyclohexylamino group on the thiadiazole but lacks the thiazole core, showing moderate antibiofilm activity (IC₅₀ = 32 µM) compared to thiazole-containing analogs, which often exhibit enhanced microbial target engagement .
Carboxamide Linker and Bioactivity
The carboxamide linkage is a common feature in bioactive compounds. For instance:
- 3a–s (): Pyridinyl-thiazole carboxamides demonstrate potent inhibitory activity (IC₅₀ < 1 µM) against kinases, attributed to hydrogen bonding via the carboxamide. The target compound’s methoxymethyl-thiadiazole may similarly facilitate binding but with altered pharmacokinetics .
- C2–C4 (): Bis-thiadiazole carboxamides exhibit antimicrobial activity (MIC = 8–64 µg/mL), suggesting that mono-thiadiazole-thiazole hybrids like the target compound might retain activity with improved solubility .
ADMET and Physicochemical Properties
- Solubility : The methoxymethyl group likely enhances aqueous solubility (>50 µg/mL) compared to methylthio analogs (<30 µg/mL) .
- Metabolic Stability : Thiadiazole rings are generally resistant to oxidative metabolism, but the methoxymethyl group may undergo demethylation, necessitating prodrug strategies .
- Toxicity : Thiazole-thiadiazole hybrids in show low cytotoxicity (CC₅₀ > 100 µM), suggesting a favorable safety profile for the target compound .
Biological Activity
5-Isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 312.4 g/mol
- CAS Number : 1351695-15-2
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 312.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole and thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to 5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide have shown potent activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM for some derivatives .
Anti-inflammatory Effects
Research has demonstrated that thiazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX). In vitro studies revealed that certain compounds exhibited IC values better than standard anti-inflammatory drugs like Naproxen (IC = 40.10 μM), suggesting a promising avenue for the development of new anti-inflammatory agents .
The biological activity of 5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide is believed to be mediated through various mechanisms:
- Enzyme Inhibition : Inhibition of COX enzymes which play a crucial role in the inflammatory process.
- Membrane Disruption : Some thiazole derivatives have been shown to disrupt bacterial cell membranes, leading to cell death.
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target enzymes, indicating potential efficacy in drug design .
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of several thiazole derivatives against clinical strains of bacteria. The results showed that compounds with structural similarities to the target compound had significant antibacterial effects.
- Results : The most active compound exhibited an MIC of 0.21 μM against E. coli.
-
Anti-inflammatory Activity Assessment :
- In vivo studies were conducted using carrageenan-induced paw edema models in mice to assess anti-inflammatory effects.
- Findings : Compounds demonstrated significant reduction in edema compared to control groups, supporting their potential as anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step condensation reactions. For example, thiadiazole intermediates can be generated via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) . Methoxymethyl groups may be introduced using selective alkylation with methoxymethyl chloride in acetonitrile. Key optimizations include pH control (8–9 for precipitation) , solvent choice (DMF for cyclization) , and catalyst selection (e.g., triethylamine for iodine-mediated cyclization) . Yield improvements require precise temperature gradients and stoichiometric ratios.
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and bond connectivity. For example, thiadiazole protons typically appear at δ 8.5–9.0 ppm, while methoxymethyl groups show signals near δ 3.3–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Used to resolve bond angles and crystal packing, though this requires high-purity crystals .
Q. What are the primary biological targets or activities associated with this compound?
- Methodology : Thiadiazole-thiazole hybrids are often screened for antimicrobial or anticancer activity. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Binding Studies : Molecular docking against enzymes (e.g., DHFR, kinase targets) to predict binding affinities .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., pH-dependent antimicrobial activity ).
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxymethyl vs. cyclopropyl groups) and correlate with activity trends.
- Dosage Optimization : Evaluate dose-response curves to identify non-linear effects or toxicity thresholds .
Q. What computational tools are recommended for predicting reactivity or designing derivatives?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA for reaction path searches (e.g., Fukui indices to predict nucleophilic/electrophilic sites) .
- Molecular Dynamics (MD) : Simulate solvation effects on stability (e.g., DMSO/water mixtures ).
- Machine Learning : Train models on existing thiadiazole datasets to predict synthetic feasibility or bioactivity .
Q. What challenges arise in achieving regioselectivity during functionalization of the thiadiazole ring?
- Methodology :
- Directing Groups : Use transient protecting groups (e.g., Boc) to block undesired positions .
- Catalytic Systems : Employ Pd-catalyzed C–H activation for selective arylations .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 5-position of thiadiazole .
Q. How can stability issues (e.g., hydrolysis of the methoxymethyl group) be mitigated during storage or in vivo studies?
- Methodology :
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂) .
- Prodrug Design : Replace hydrolytically sensitive groups with stable analogs (e.g., methyl instead of methoxymethyl) .
- Accelerated Stability Testing : Use HPLC to monitor degradation under stress conditions (high humidity, 40°C) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
